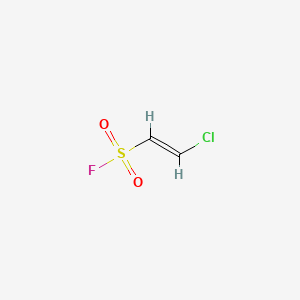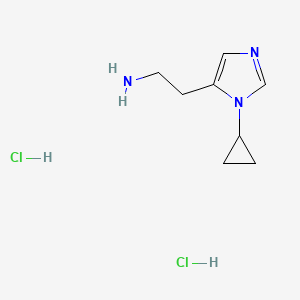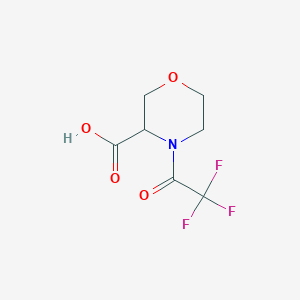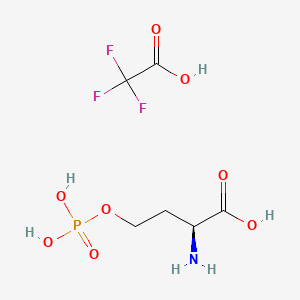
N,N-dimethyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1H-pyrazol-4-amine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) under alkaline conditions. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Alkylation: The nitrogen atom in the pyrazole ring can be alkylated to form various alkyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as dimethylformamide (DMF) and alkaline conditions are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Alkylation: Alkyl halides are typically used as alkylating agents.
Major Products Formed:
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Formed through nucleophilic substitution.
Various Alkyl Derivatives: Formed through alkylation reactions.
Scientific Research Applications
Chemistry: N,N-dimethyl-1H-pyrazol-4-amine hydrochloride is used as a building block in the synthesis of various pyrazole derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological macromolecules. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound and its derivatives have shown potential in the development of new drugs for the treatment of diseases such as leishmaniasis and malaria. Some derivatives have demonstrated superior antipromastigote and antimalarial activities .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including melt-castable explosives .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to antipromastigote and antimalarial effects . The compound’s ability to form stable complexes with biological macromolecules also contributes to its biological activity .
Comparison with Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A derivative with similar structural features but different functional groups.
Hydrazine-coupled pyrazole derivatives: Compounds with hydrazine moieties that exhibit potent antileishmanial and antimalarial activities.
Uniqueness: N,N-dimethyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific structural features and versatile applications. Its ability to undergo various chemical reactions and form stable complexes with biological macromolecules makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H10ClN3 |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
N,N-dimethyl-1H-pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-8(2)5-3-6-7-4-5;/h3-4H,1-2H3,(H,6,7);1H |
InChI Key |
NQQGJIBOEJDPAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CNN=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


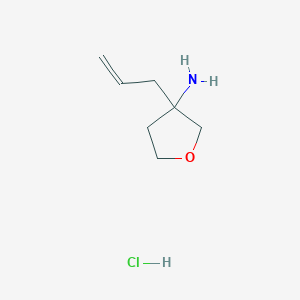
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)

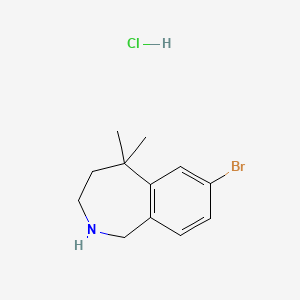




![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
